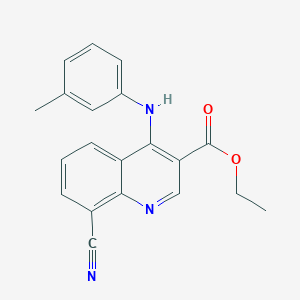

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, has been a subject of interest due to their broad range of activities . One method involves a condensation reaction by treating ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . Other methods include synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .Applications De Recherche Scientifique

Applications in Material Science and Chemistry

Synthesis for Liquid Crystal Displays : A study by Bojinov and Grabchev highlighted the synthesis of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, showcasing their potential application in liquid crystal displays due to a high orientation parameter in nematic liquid crystals, indicating their promise for enhancing display technologies (Bojinov & Grabchev, 2003).

Photodiode Applications : Elkanzi et al. synthesized a novel compound and explored its application in organic photodiodes. Their work on the molecular, structural, and morphological characterizations of thin films prepared from this compound points towards its significant potential in the design and manufacturing of organic photodiodes, given its remarkable optical behavior (Elkanzi et al., 2020).

Zinc(II)-Specific Fluorescing Agents : Research conducted by Mahadevan et al. focused on the synthesis of Zinquin ester and Zinquin acid, both of which are zinc(II)-specific fluorophores. These compounds, related in structure to Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate, show promise for use in studying biological zinc(II), offering insights into zinc's role in biological systems (Mahadevan et al., 1996).

Pharmaceutical and Biological Research

Antitumor Activities : A study on the synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives by Alvarez-Ibarra et al. revealed that certain structural features, including a positive charge density and conformational flexibility, are essential for significant antitumor activity. This research underscores the potential of quinoline derivatives in the development of anticancer therapeutics (Alvarez-Ibarra et al., 1997).

Antibacterial Quinolines : Koga et al. synthesized and evaluated the antibacterial activity of 6,7,8-polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Their findings contribute to understanding the structure-activity relationships in quinoline derivatives, potentially guiding the design of new antibiotics (Koga et al., 1980).

Mécanisme D'action

Target of Action

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate is a quinoline derivative. Quinoline derivatives have been found to show selectivity in binding to the estrogen receptor β (ER β) . The ER β plays an important role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Given its potential interaction with er β, it may influence pathways related to estrogen signaling . Estrogen signaling plays a crucial role in a variety of biological processes, including cell growth, differentiation, and function .

Pharmacokinetics

The quinoline core is a common feature in many pharmaceuticals, suggesting that this compound may have favorable adme properties .

Result of Action

Its potential interaction with er β suggests that it may influence cellular processes regulated by estrogen signaling, such as cell growth and differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interaction with its targets .

Propriétés

IUPAC Name |

ethyl 8-cyano-4-(3-methylanilino)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c1-3-25-20(24)17-12-22-18-14(11-21)7-5-9-16(18)19(17)23-15-8-4-6-13(2)10-15/h4-10,12H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDWBZYJFRYLMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-cyano-4-(m-tolylamino)quinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide](/img/structure/B2988581.png)

![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2988582.png)

![N-(3-chloro-4-methylphenyl)-2-({5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2988585.png)

![N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2988590.png)

![5-(4-fluorobenzyl)-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2988600.png)

![N-(1-cyanocyclohexyl)-2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2988601.png)